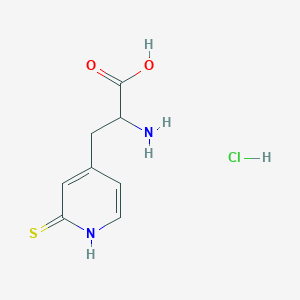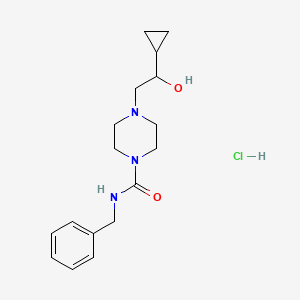
N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride” is a chemical compound with the molecular formula C17H26ClN3O2 . The molecular weight of this compound is 339.86.
Synthesis Analysis
The synthesis of piperazine derivatives, such as the one , has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific method for the synthesis of this compound has not been found in the available literature.Applications De Recherche Scientifique
Synthesis and Evaluation as Potential Therapeutic Agents
N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride and its analogs have been explored for their potential as therapeutic agents. Research has focused on the synthesis and evaluation of heterocyclic carboxamides, including analogs of this compound, for antipsychotic properties. These compounds were assessed for their ability to bind to key neurotransmitter receptors such as dopamine D2 and serotonin 5-HT2 and 5-HT1a, and their efficacy was validated through in vivo models predictive of antipsychotic activity, showing potential as backup compounds for further development (Norman et al., 1996).
Role in Catalysis and Chemical Synthesis
Compounds structurally related to this compound have been investigated for their catalytic properties, specifically in the context of enantioselective reactions. For instance, l-piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, indicating the potential utility of such compounds in fine chemical synthesis, achieving high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006).
Anti-Acetylcholinesterase Activity
Research into novel piperidine derivatives, including those related to this compound, has shown significant anti-acetylcholinesterase activity. This activity suggests potential applications in treating neurodegenerative diseases, such as Alzheimer's disease. Modifications to the benzamide moiety and the introduction of bulky groups have been found to dramatically enhance activity, highlighting the importance of structural optimization in drug development (Sugimoto et al., 1990).
Exploration for Neurological Disorders
Further investigation into substituted benzamides, similar to this compound, has been conducted with a focus on developing atypical antipsychotic agents. These studies have led to the identification of compounds with potent in vitro and in vivo activities indicative of potential therapeutic applications in treating neurological disorders, with some compounds advancing to clinical trials (Norman et al., 1996).
Orientations Futures
The future directions for research on this compound would likely involve further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological and pharmaceutical activity of piperazine derivatives , this compound could potentially have interesting biological or pharmaceutical properties that could be explored in future research.
Propriétés
IUPAC Name |
N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2.ClH/c21-16(15-6-7-15)13-19-8-10-20(11-9-19)17(22)18-12-14-4-2-1-3-5-14;/h1-5,15-16,21H,6-13H2,(H,18,22);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCBBFMNEFYYRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)NCC3=CC=CC=C3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

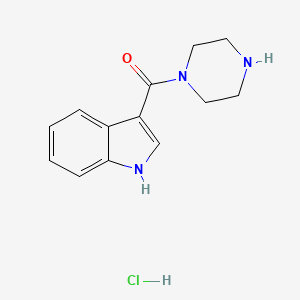

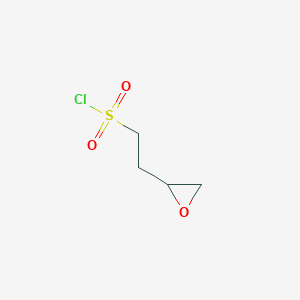
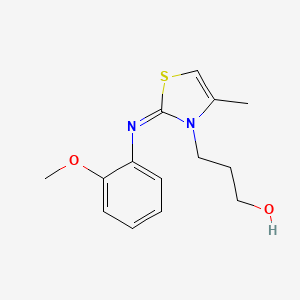

![2-hydroxy-5-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2357427.png)
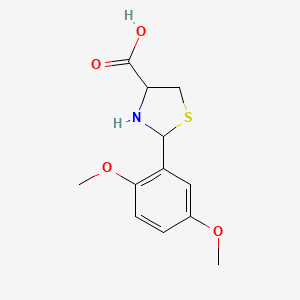

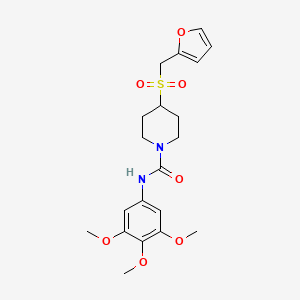
![4-Bromo-2,5-dimethoxy-1-[(4-(2-pyridyl)piperazinyl)sulfonyl]benzene](/img/structure/B2357433.png)
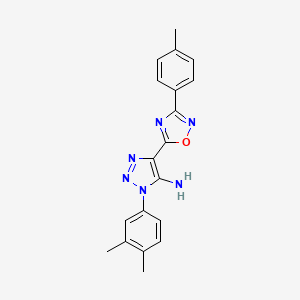
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2357435.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/no-structure.png)
